Cas no 1227494-14-5 (2-Chloro-5-(pyridin-4-yl)nicotinaldehyde)

2-Chloro-5-(pyridin-4-yl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 2-chloro-5-(pyridin-4-yl)nicotinaldehyde
- 6-Chloro-[3,4'-bipyridine]-5-carbaldehyde
- 2-Chloro-5-(pyridin-4-yl)nicotinaldehyde
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- インチ: 1S/C11H7ClN2O/c12-11-10(7-15)5-9(6-14-11)8-1-3-13-4-2-8/h1-7H
- InChIKey: HCZSCOSFRDNJJJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=C(C=N1)C1C=CN=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 219
- XLogP3: 1.8
- トポロジー分子極性表面積: 42.8
2-Chloro-5-(pyridin-4-yl)nicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024007637-1g |
2-Chloro-5-(pyridin-4-yl)nicotinaldehyde |
1227494-14-5 | 97% | 1g |
$1747.20 | 2023-09-03 | |
Alichem | A024007637-500mg |
2-Chloro-5-(pyridin-4-yl)nicotinaldehyde |
1227494-14-5 | 97% | 500mg |
$940.80 | 2023-09-03 | |
Alichem | A024007637-250mg |
2-Chloro-5-(pyridin-4-yl)nicotinaldehyde |
1227494-14-5 | 97% | 250mg |
$693.60 | 2023-09-03 |
2-Chloro-5-(pyridin-4-yl)nicotinaldehyde 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-Chloro-5-(pyridin-4-yl)nicotinaldehydeに関する追加情報
2-Chloro-5-(pyridin-4-yl)nicotinaldehyde: A Comprehensive Overview
The compound with CAS No. 1227494-14-5, commonly referred to as 2-Chloro-5-(pyridin-4-yl)nicotinaldehyde, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. In this article, we delve into the characteristics, synthesis, and recent advancements related to 2-Chloro-5-(pyridin-4-yl)nicotinaldehyde.
2-Chloro-5-(pyridin-4-yl)nicotinaldehyde is an aromatic aldehyde derivative featuring a pyridine ring substituted at the 4-position and a chlorine atom at the 2-position of the nicotinaldehyde backbone. Its molecular formula is C13H9ClN3O, with a molecular weight of 268.68 g/mol. The compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate.
Recent studies have highlighted the potential of 2-Chloro-5-(pyridin-4-yl)nicotinaldehyde as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents and anticancer drugs. The presence of the pyridine ring and the aldehyde group provides a versatile platform for further functionalization, enabling the creation of diverse pharmacophores with enhanced biological activity.
The synthesis of 2-Chloro-5-(pyridin-4-yl)nicotinaldehyde typically involves a multi-step process that includes nucleophilic substitution, oxidation, and coupling reactions. One efficient method reported in recent literature involves the chlorination of nicotinaldehyde derivatives followed by pyridine substitution using palladium-catalyzed cross-coupling techniques. This approach not only ensures high yields but also minimizes the formation of byproducts, making it suitable for large-scale production.
In terms of applications, 2-Chloro-5-(pyridin-4-yil)nicotinaldehyde has shown promise in the field of material science, particularly in the development of advanced polymers and sensors. Its electronic properties make it an ideal candidate for use in organic electronics, where it can serve as a building block for semiconducting materials with tailored optoelectronic characteristics.
Moreover, recent research has focused on the green chemistry aspects of synthesizing 2-Chloro=5-(pyridin=4=yl}nicotinaldehyde. By employing environmentally friendly solvents and catalysts, scientists have successfully reduced the environmental footprint associated with its production. These advancements align with global efforts to promote sustainable chemical practices.
In conclusion, CAS No. 1227494=14=5, or 2=Chloro=5=(pyridin=4=yl}nicotinaldehyde, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in future innovations within organic chemistry and beyond.
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